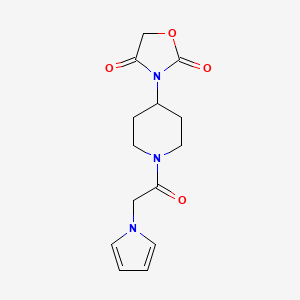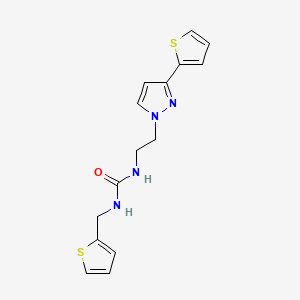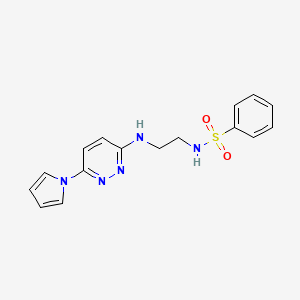
3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H17N3O4 and its molecular weight is 291.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The compound 3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex molecule that likely interacts with multiple targetsIt’s known that indole derivatives, which share a similar structure to the compound, have been found to bind with high affinity to multiple receptors . Similarly, piperidine derivatives, another structural component of the compound, are present in more than twenty classes of pharmaceuticals .
Mode of Action
For instance, indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Piperidine derivatives also have a wide range of pharmacological applications .
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . Similarly, piperidine derivatives have a broad range of pharmacological applications, indicating that they may also affect multiple pathways .
Result of Action
Given the biological activities associated with indole and piperidine derivatives, it can be inferred that the compound may have a variety of effects at the molecular and cellular level .
Propriétés
IUPAC Name |
3-[1-(2-pyrrol-1-ylacetyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-12(9-15-5-1-2-6-15)16-7-3-11(4-8-16)17-13(19)10-21-14(17)20/h1-2,5-6,11H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJMLGQJMNRQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)CN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2961183.png)
![N-cyclopropyl-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2961185.png)
![(E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino thiophene-2-carboxylate](/img/structure/B2961186.png)
![N-[1-(adamantan-1-yl)propan-2-yl]-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide](/img/structure/B2961188.png)
![1-[3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2961189.png)

![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2961193.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2961196.png)
![1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride](/img/structure/B2961198.png)

![[4-(2-Bromo-1,3-thiazol-4-yl)phenyl]methoxy-tert-butyl-dimethylsilane](/img/structure/B2961201.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2961204.png)
